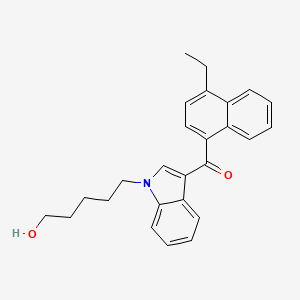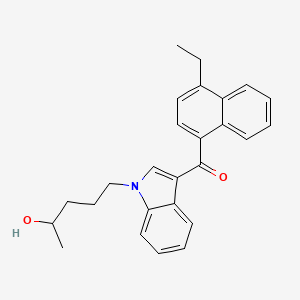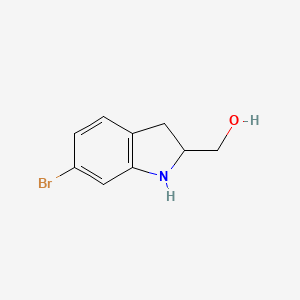![molecular formula C20H24N4O4 B580102 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione CAS No. 254098-36-7](/img/no-structure.png)
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione”, also known as DRAQ5®, is a cell-permeable far-red fluorescent DNA dye . It can be used in live or fixed cells and is often used in combination with GFP or FITC labels . This dye has been used to examine cellular DNA in flow cytometry and fluorescent microscopy applications .
科学的研究の応用
Clinical Trials and Antineoplastic Properties
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione has been evaluated in clinical trials due to its antineoplastic properties. A Phase I clinical investigation highlighted its potential in treating patients with adenocarcinoma of the lung, showing a partial tumor response in one patient (Von Hoff et al., 1980).
Interaction with DNA
This compound has been studied for its clastogenic activity, specifically its ability to induce chromosome damage in Chinese hamster ovary cells. This research provides insight into its mechanism of action and potential therapeutic applications (Rosenberg & Hittelman, 1983).
Quantitative Analysis
An HPLC method was developed for the quantitative determination of this compound in serum and urine, aiding in the monitoring and analysis of its levels during clinical trials (Ostroy & Gams, 1980).
Structure-Activity Relationship
Research on the structure-activity relationship of similar anthraquinones, including oxygen analogs of this compound, has been conducted. These studies provide valuable information for the development of related antineoplastic agents (Zee-Cheng & Cheng, 1982).
Comparative Studies
Comparative studies have been carried out to understand the interaction of this compound and similar agents with DNA. This research is crucial for assessing its potential as a chemotherapeutic agent (Roboz, Richardson, & Holland, 1982).
Cellular Uptake and DNA Synthesis Inhibition
The compound's effect on DNA synthesis in cultured cells has been investigated, revealing insights into its antiproliferative activity and cellular uptake mechanisms (Nishio & Uyeki, 1983).
Isotope Labeling Studies
Isotope labeling studies, such as 13C-markierung, have been conducted to understand the compound's behavior and interactions at the molecular level (Blanz & Zeller, 1989).
Genotoxicity Analysis
Analyses of the genotoxic effects of this compound and its analogs provide critical information about its safety profile and potential side effects (Au et al., 1981).
Immunopharmacological Effects
Studies on the relationship between the chemical structure of anthraquinones and their effects on immune responses contribute to the understanding of their potential use in immunosuppressive therapy (Wang et al., 1987).
Synthesis of Antineoplastic Derivatives
Research has been conducted on the synthesis of potential antineoplastic derivatives of anthracenedione, providing a foundation for the development of new cancer treatments (Nakamura et al., 1983).
Clinical Kinetics
The clinical kinetics of the compound have been studied, which is essential for optimizing its use in cancer therapy (Savaraj et al., 1982).
Experimental Tumor Activity
The compound's activity against experimental tumors in mice has been evaluated, demonstrating its potential in oncological research (Wallace et al., 1979).
Cytotoxicity and DNA Damage
Studies on the relationship between cytotoxicity and DNA damage provide crucial insights into the compound's mechanism of action and potential therapeutic uses (Locher & Meyn, 1983).
Development of New Antineoplastic Agents
Research into the development of new antineoplastic agents based on anthracenedione derivatives expands the range of potential cancer treatments (Murdock et al., 1979).
Electrochemical Detection in Quantitation
The application of electrochemical detection for quantitation following liquid chromatography has been explored, improving analytical methods for this compound (Houpt & Baldwin, 1983).
Nucleic Acid Interactions
Investigations into the interactions of this antitumor agent with nucleic acids contribute to understanding its pharmacological effects and its potential impact on DNA transcription and RNA processing (Kapuściński et al., 1981).
Phase II Trials
Phase II trials, such as those conducted in head and neck cancer, provide valuable data on the efficacy and safety of this compound in specific cancer types (Aapro & Alberts, 2004).
Safety Profile in Mice
The safety profile of the compound has been assessed in mice, particularly in terms of delayed lethality, which is crucial for understanding its long-term effects (Corbett et al., 2004).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of 1,5-dihydroxyanthraquinone to 1,5-dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione via intermediate compounds.", "Starting Materials": ["1,5-dihydroxyanthraquinone", "2-(methylamino)ethylamine", "triethylamine", "acetic anhydride", "sodium acetate", "chloroform", "ethanol"], "Reaction": [ "Step 1: 1,5-dihydroxyanthraquinone is reacted with 2-(methylamino)ethylamine in the presence of triethylamine to form 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 2: 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone is then reacted with acetic anhydride and sodium acetate in chloroform to form 1,5-diacetoxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 3: The resulting compound from step 2 is then treated with ethanol and hydrochloric acid to remove the acetyl groups and form 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 4: Finally, 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone is reacted with acetic anhydride and sodium acetate in chloroform to form 1,5-dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione." ] } | |
CAS番号 |
254098-36-7 |
分子式 |
C20H24N4O4 |
分子量 |
384.4 |
InChIキー |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
外観 |
An aqueous solution |
同義語 |
DRAQ 5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




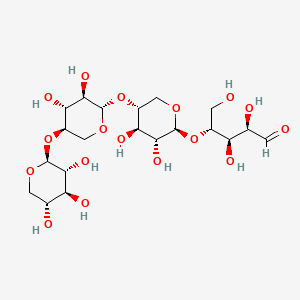

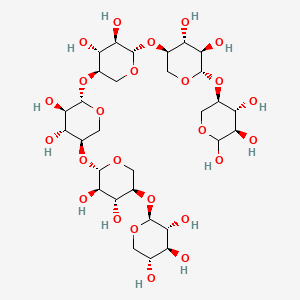

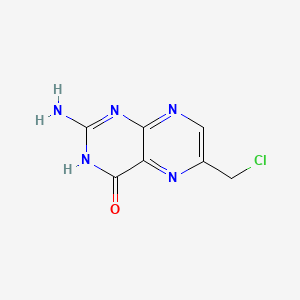
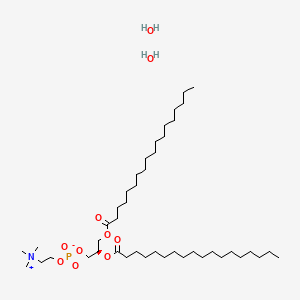
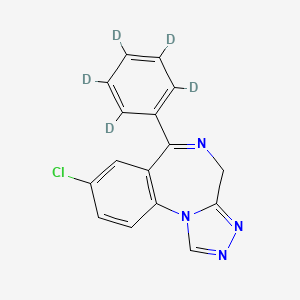

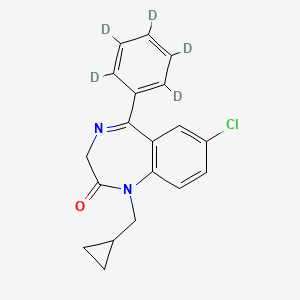
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
